molecular formula C11H14F3N3O2 B2967464 N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide CAS No. 2094193-50-5

N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide

Cat. No.: B2967464
CAS No.: 2094193-50-5
M. Wt: 277.247
InChI Key: QNUDYHSEKSWTOY-UHFFFAOYSA-N
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Description

N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide is a complex organic compound characterized by its trifluoromethyl group and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. One common approach is the trifluoromethylation of a precursor molecule followed by subsequent functional group modifications to introduce the imidazole and prop-2-enamide moieties.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.

Industry: The compound is utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the imidazole ring plays a crucial role in its biological activity.

Comparison with Similar Compounds

  • 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid: Similar structure but lacks the prop-2-enamide group.

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-enamide: Contains a boronic acid derivative instead of the trifluoromethyl group.

Uniqueness: N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-3-8(18)15-5-4-10(19,11(12,13)14)9-16-6-7-17(9)2/h3,6-7,19H,1,4-5H2,2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUDYHSEKSWTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CCNC(=O)C=C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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